Sigma Receptor Binding Affinity of Parent Compound vs. Classical Tricyclic Antidepressants
Opipramol potently interacts with sigma recognition sites with a Ki of 50 ± 8 nM, whereas structurally related classical tricyclic antidepressants such as imipramine and desipramine exhibit negligible affinity for sigma receptors and instead act primarily as monoamine reuptake inhibitors [1]. Opipramol shows minimal affinity for phencyclidine receptors (Ki > 30,000 nM), demonstrating receptor selectivity within the sigma ligand class [1]. Additionally, [³H]opipramol binds saturably to rat brain membranes with an apparent KD of 4 nM (Bmax = 3 pmol/mg protein), with binding differentiated into haloperidol-sensitive (Ki = 1 nM) and haloperidol-resistant (Ki = 350 nM) components [2].
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 50 ± 8 nM (sigma sites); apparent KD = 4 nM (rat brain membranes) |
| Comparator Or Baseline | Imipramine/desipramine: no measurable sigma receptor affinity (monoamine reuptake inhibitors); haloperidol: Ki = 1 nM and 350 nM (different binding components) |
| Quantified Difference | Opipramol shows high sigma affinity (Ki ~50 nM) versus no measurable sigma affinity for imipramine/desipramine; >30,000 nM for PCP receptors (≥600-fold selectivity) |
| Conditions | [³H](+)-3-PPP radioligand binding assay; [³H]opipramol saturation binding in rat brain membranes |
Why This Matters
This differentiation justifies procurement of opipramol-based compounds over classical tricyclic antidepressants for studies targeting sigma receptor-mediated anxiolysis without monoamine reuptake interference.
- [1] Rao TS, Cler JA, Mick SJ, et al. Neurochemical characterization of dopaminergic effects of opipramol, a potent sigma receptor ligand, in vivo. Neuropharmacology. 1990;29(12):1191-1197. View Source
- [2] Ferris CD, Hirsch DJ, Brooks BP, et al. [³H]opipramol labels a novel binding site and sigma receptors in rat brain membranes. Mol Pharmacol. 1991;39(2):199-204. View Source
